molecular formula C12H20BN3O2 B595170 N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 1218791-44-6

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B595170
CAS No.: 1218791-44-6
M. Wt: 249.121
InChI Key: QZSWEVVTXWRLLI-UHFFFAOYSA-N
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Description

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is an organic compound that features a pyrimidine ring substituted with an ethyl group and a dioxaborolane moiety

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of diaryl derivatives acting as flap regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme .

Mode of Action

Boronate esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential use in the synthesis of flap regulators, it may indirectly influence the arachidonic acid pathway, where 5-lipoxygenase plays a key role .

Pharmacokinetics

The compound’s storage temperature is recommended to be between 2-8°c , suggesting that it may have specific stability requirements that could impact its bioavailability.

Result of Action

As a potential precursor in the synthesis of flap regulators, it may contribute to the regulation of 5-lipoxygenase activity, influencing the production of leukotrienes, which are involved in inflammatory responses .

Action Environment

The recommended storage temperature suggests that temperature could be a significant factor in maintaining the compound’s stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the borylation of a pyrimidine precursor. One common method is the palladium-catalyzed borylation of 5-bromo-N-ethylpyrimidin-2-amine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium acetate or sodium carbonate.

    Solvents: Commonly used solvents include DMF, tetrahydrofuran (THF), and toluene.

Major Products

    Aryl or Vinyl Derivatives: Formed through cross-coupling reactions.

    Boronic Acids: Formed through oxidation reactions.

Scientific Research Applications

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is unique due to the presence of both a pyrimidine ring and a dioxaborolane moiety.

Properties

IUPAC Name

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BN3O2/c1-6-14-10-15-7-9(8-16-10)13-17-11(2,3)12(4,5)18-13/h7-8H,6H2,1-5H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSWEVVTXWRLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675235
Record name N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-44-6
Record name N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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